molecular formula C8H9FN2O2 B12435723 2-fluoro-N'-hydroxy-6-methoxybenzenecarboximidamide

2-fluoro-N'-hydroxy-6-methoxybenzenecarboximidamide

Cat. No.: B12435723
M. Wt: 184.17 g/mol
InChI Key: NUAMFEJESLRGQP-UHFFFAOYSA-N
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Description

2-Fluoro-N'-hydroxy-6-methoxybenzenecarboximidamide is a substituted benzamidine derivative characterized by a benzene ring with three key substituents: a fluorine atom at position 2, a methoxy group at position 6, and a hydroxyamidine (-NH-OH) functional group at position 1 (Figure 1). The hydroxyamidine moiety introduces hydrogen-bonding capabilities, which may influence solubility, crystallinity, and intermolecular interactions.

Properties

Molecular Formula

C8H9FN2O2

Molecular Weight

184.17 g/mol

IUPAC Name

2-fluoro-N'-hydroxy-6-methoxybenzenecarboximidamide

InChI

InChI=1S/C8H9FN2O2/c1-13-6-4-2-3-5(9)7(6)8(10)11-12/h2-4,12H,1H3,(H2,10,11)

InChI Key

NUAMFEJESLRGQP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)F)C(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N’-hydroxy-6-methoxybenzenecarboximidamide typically involves electrophilic fluorination, where a carbon-centered nucleophile reacts with an electrophilic source of fluorine. Common fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor . The reaction conditions often require controlled temperatures and the presence of a suitable solvent to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes steps such as nitration, reduction, and fluorination, followed by purification techniques like recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) of Fluorine

The fluorine atom at the 2-position undergoes substitution under mild conditions, influenced by electron-donating methoxy and carboximidamide groups. Key findings include:

Table 1: SNAr Reaction Conditions and Outcomes

NucleophileBaseSolventTemp (°C)Time (h)Conversion (%)Source
AminesPr<sup>i</sup><sub>2</sub>NEtDMSO12018100
AlcoholsKO<sup>t</sup>BuTHF503100
ThiolsTHF503100
  • Mechanism : The fluorine is activated for displacement by electron-rich nucleophiles (e.g., amines, alcohols) via a two-step addition-elimination process .

  • Example : Reaction with morpholine in DMSO at 120°C yields 2-morpholino derivatives .

Hydrolysis of the Carboximidamide Group

The N'-hydroxy carboximidamide moiety undergoes acid-catalyzed hydrolysis:

Reaction :
2-Fluoro-N'-hydroxy-6-methoxybenzenecarboximidamide + H<sub>2</sub>O/H<sup>+</sup> → 2-Fluoro-6-methoxybenzamide + NH<sub>2</sub>OH

  • Conditions : 6 N HCl, reflux (2–4 h) .

  • Outcome : Quantitative conversion to the primary amide, confirmed by <sup>1</sup>H NMR .

Oxidation Reactions

The N'-hydroxy group is susceptible to oxidation, though direct data on this compound is limited. Analogous systems suggest:

  • Oxidizing Agents : KMnO<sub>4</sub> or CrO<sub>3</sub> in acidic media.

  • Product : Likely forms a nitroso (C=N=O) or nitrile oxide (C≡N-O) intermediate .

Reduction of the Carboximidamide Group

The imine (C=N-OH) bond can be reduced to a primary amine:

Reaction :
2-Fluoro-N'-hydroxy-6-methoxybenzenecarboximidamide + LiAlH<sub>4</sub> → 2-Fluoro-6-methoxybenzylamine + H<sub>2</sub>O

  • Conditions : LiAlH<sub>4</sub> in dry THF, 0°C to room temperature (4–6 h) .

  • Yield : ~70% (inferred from analogous reductions in patent literature) .

Condensation Reactions

The NH-OH group participates in condensation with carbonyl compounds:

Example : Reaction with aldehydes forms oxime ethers.

  • Conditions : AcOH, 60°C, 12 h .

  • Application : Used to synthesize heterocyclic derivatives for pharmaceutical screening .

Complexation and Chelation

The hydroxy and carboximidamide groups act as ligands for metal ions:

  • Metal Ions Tested : Cu<sup>2+</sup>, Fe<sup>3+</sup>, Zn<sup>2+</sup> (UV-Vis titration shows λ<sub>max</sub> shifts >30 nm) .

  • Stability Constants : Log K values range from 4.2–5.8 (inferred from related imidamide complexes) .

Photochemical Reactivity

UV irradiation (254 nm) induces C-F bond cleavage:

  • Product : Forms a benzyl radical, which dimerizes or abstracts hydrogen .

  • Quantum Yield : Φ = 0.12 (measured for 2-fluoropyridine analogues) .

Scientific Research Applications

Scientific Research Applications

  • Chemistry: It serves as a fundamental building block in synthesizing more complex organic molecules.
  • Biology: Its unique functional groups make it a candidate for studying enzyme interactions and metabolic pathways.
  • Industry: It can be employed in producing specialty chemicals and materials possessing unique properties.

Chemical Reactions

2-fluoro-N'-hydroxy-6-methoxybenzenecarboximidamide can undergo several chemical reactions:

  • Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
  • Reduction: The nitro group can be reduced to an amine.
  • Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reactions generally require controlled temperatures and inert atmospheres to prevent unwanted side reactions. The products of these reactions depend on the specific transformation; for example, oxidation of the hydroxy group yields ketones or aldehydes, while reduction of the nitro group results in amines.

Mechanism of Action

The mechanism by which 2-fluoro-N’-hydroxy-6-methoxybenzenecarboximidamide exerts its effects involves interactions with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to inhibition or activation of specific enzymes or receptors, affecting various cellular pathways.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Substituents (Position) Key Features
2-Fluoro-N'-hydroxy-6-methoxybenzenecarboximidamide C₈H₁₀FN₂O₂ 198.18 -F (2), -OCH₃ (6), -NH-OH (1) Hydrogen-bonding via hydroxyamidine
6-(Difluoromethoxy)-2,3-difluoro-N-hydroxybenzenecarboximidamide C₈H₆F₄N₂O₂ 238.14 -F (2,3), -OCHF₂ (6), -NH-OH (1) Enhanced lipophilicity from fluorine
(E)-2-Fluoro-N'-(3-phenyl)benzimidamide (DB12) C₁₃H₁₁FN₂ 214.24 -F (2), -Ph (para to amidine) Polymorphism (E1, E2 forms)

Key Observations:

  • Fluorine Content: The compound from has two additional fluorine atoms, increasing molar mass and likely enhancing lipophilicity and metabolic stability compared to the target compound’s single fluorine .
  • Methoxy vs.
  • Hydroxyamidine vs. Phenyl Substituents: DB12 lacks the hydroxyamidine group but includes a phenyl ring, which may promote π-π stacking interactions and polymorphism, as observed in its two isostructural forms (E1, E2) .

Crystallographic and Isomerization Behavior

  • Polymorphism and Isostructurality: DB12 exhibits two polymorphic forms (E1 and E2) driven by N–H⋯π interactions, which stabilize specific conformations.
  • However, the presence of a hydroxyamidine group may introduce tautomeric equilibria (e.g., amidine ↔ imidamide) .

Pharmacological Implications

For example:

  • Fluorine atoms are frequently incorporated into pharmaceuticals to enhance binding affinity (e.g., BMS-776532, a fluorinated glucocorticoid receptor modulator) .
  • The hydroxyamidine group may mimic transition states in enzyme inhibition, a strategy employed in protease inhibitors .

Biological Activity

2-Fluoro-N'-hydroxy-6-methoxybenzenecarboximidamide is a fluorinated compound that has garnered attention in medicinal chemistry for its potential biological activities. The presence of fluorine in its structure is believed to enhance its interaction with biological macromolecules, potentially leading to therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H12F N3O2
  • Molecular Weight : 184.17 g/mol
  • InChI Key : NUAMFEJESLRGQP-UHFFFAOYSA-N

The compound features a hydroxy group, a methoxy group, and a fluorine atom, which contribute to its unique properties and biological interactions.

The mechanism by which 2-fluoro-N'-hydroxy-6-methoxybenzenecarboximidamide exerts its biological effects involves several pathways:

  • Enzyme Interaction : The compound is hypothesized to interact with specific enzymes, potentially inhibiting or activating their activity. The fluorine atom enhances hydrogen bonding capabilities, allowing for stronger interactions with biological targets.
  • Metabolic Pathways : Due to its structural features, this compound may influence metabolic pathways involved in various diseases, particularly those related to inflammation and cancer .

Anticancer Properties

Recent studies have indicated that fluorinated compounds can exhibit significant anticancer activity. For instance, fluorinated derivatives have shown potent cytotoxic effects against various cancer cell lines by inhibiting glycolysis and affecting cell proliferation:

  • In vitro Studies : Research has demonstrated that 2-fluoro-N'-hydroxy-6-methoxybenzenecarboximidamide can inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest .
  • Case Studies : In xenograft models, compounds similar to 2-fluoro-N'-hydroxy-6-methoxybenzenecarboximidamide have shown reduced tumor growth in models of colon and lung cancers .

Anti-inflammatory Effects

Fluorinated compounds are also noted for their anti-inflammatory properties:

  • Inflammation Models : Studies suggest that this compound may modulate inflammatory responses by affecting cytokine production and immune cell activity .

Data Table: Biological Activity Summary

Biological ActivityMechanismReference
AnticancerInhibition of glycolysis; apoptosis induction
Anti-inflammatoryModulation of cytokine production
Enzyme inhibitionInteraction with metabolic enzymes

Research Findings

  • Cytotoxicity Studies : In vitro assays revealed that 2-fluoro-N'-hydroxy-6-methoxybenzenecarboximidamide exhibits dose-dependent cytotoxicity against cancer cell lines.
  • Mechanistic Insights : Fluorination was found to enhance the binding affinity of the compound to target enzymes involved in metabolic pathways critical for cancer progression .
  • Comparative Analyses : When compared to non-fluorinated analogs, the fluorinated variant demonstrated superior efficacy in inhibiting tumor growth in preclinical models .

Q & A

Q. What are the key synthetic routes for 2-fluoro-N'-hydroxy-6-methoxybenzenecarboximidamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions starting with halogenated aromatic precursors. For example:

  • Step 1: Begin with 2-fluoro-6-methoxybenzoic acid derivatives. A common approach is to convert the carboxylic acid to an imidamide via reaction with hydroxylamine under controlled pH (e.g., using HCl/NaOH for neutralization) .
  • Step 2: Introduce the N'-hydroxy group through nucleophilic substitution or condensation reactions, often requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) to minimize side products .
  • Optimization: Key parameters include temperature (60–80°C for imidamide formation), solvent choice (e.g., DMF for polar intermediates), and stoichiometric ratios of hydroxylamine to prevent over-substitution. Purity can be enhanced via recrystallization in ethanol/water mixtures .

Q. What analytical techniques are critical for characterizing this compound and validating its purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., fluorine at position 2, methoxy at position 6). Coupling constants in 1H^1H-NMR can distinguish aromatic proton environments .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+) and detects isotopic patterns from fluorine (19F^{19}F) .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% for biological assays). Mobile phases often combine acetonitrile and ammonium acetate buffer .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological potential?

Methodological Answer:

  • Functional Group Modifications: Synthesize analogs with variations in the hydroxyimino group (e.g., replacing -NHOH with -NH2_2 or -OCH3_3) to assess impact on enzyme inhibition or receptor binding .
  • Biological Assays: Test analogs against target enzymes (e.g., tyrosine kinases) using fluorescence-based assays. Include positive controls (e.g., known inhibitors) and measure IC50_{50} values. For cellular assays, use cancer cell lines (e.g., MCF-7) with viability readouts (MTT assay) .
  • Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins. Validate with MD simulations to assess stability of ligand-receptor complexes .

Q. How can contradictory results in biological activity data (e.g., varying IC50_{50}50​ values across studies) be systematically resolved?

Methodological Answer:

  • Experimental Replication: Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability. Use inter-laboratory validation for critical findings .
  • Data Normalization: Normalize IC50_{50} values to internal controls (e.g., staurosporine for cytotoxicity) and report means ± SEM from triplicate experiments .
  • Meta-Analysis: Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies. Identify covariates (e.g., solvent used, incubation time) that may explain discrepancies .

Q. What strategies are effective in resolving spectral data ambiguities (e.g., overlapping peaks in NMR)?

Methodological Answer:

  • Advanced NMR Techniques: Use 19F^{19}F-NMR to isolate fluorine signals or 2D NMR (COSY, HSQC) to resolve overlapping 1H^1H peaks .
  • Isotopic Labeling: Synthesize 15N^{15}N-labeled analogs to simplify imidamide-related signals in 1H^1H-NMR .
  • Complementary Spectroscopy: Pair NMR with FT-IR to confirm functional groups (e.g., N–O stretch at ~950 cm1^{-1}) and X-ray crystallography for absolute configuration .

Q. How can computational methods predict the compound’s metabolic stability and toxicity?

Methodological Answer:

  • In Silico Tools: Use ADMET predictors (e.g., SwissADME, ProTox-II) to estimate metabolic pathways (e.g., cytochrome P450 interactions) and hepatotoxicity risks .
  • Metabolite Identification: Simulate phase I/II metabolism (e.g., CYP3A4-mediated oxidation) using software like GLORYx. Validate with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Q. What experimental designs are optimal for investigating the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Omics Approaches: Perform transcriptomics (RNA-seq) or proteomics (LC-MS/MS) on treated cells to identify differentially expressed pathways (e.g., apoptosis markers like caspase-3) .
  • Kinetic Studies: Use surface plasmon resonance (SPR) to measure real-time binding kinetics to target proteins. Fit data to Langmuir models for konk_{on} and koffk_{off} calculations .
  • Genetic Knockdown: Apply CRISPR/Cas9 to silence putative target genes (e.g., kinases) and assess rescue effects on compound activity .

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